2-Amino-3,5-dimethylbenzoic acid has been synthesized through various methods, including the Friedel-Crafts acylation of 3,5-dimethylaniline with oxalic acid followed by hydrolysis and decarboxylation []. The characterization of the synthesized product typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].
Research suggests that 2-Amino-3,5-dimethylbenzoic acid might hold potential in various scientific research areas, including:
2-Amino-3,5-dimethylbenzoic acid, also known as 3,5-dimethylanthranilic acid, is an aromatic compound with the molecular formula and a molecular weight of approximately 165.19 g/mol. It features an amino group (-NH₂) and two methyl groups (-CH₃) attached to a benzoic acid structure, specifically at the 3 and 5 positions relative to the carboxylic acid group. This compound is characterized by its solid form and is soluble in organic solvents like ethanol and acetone, but less soluble in water .
These reactions are significant for modifying the compound for various applications in pharmaceuticals and organic chemistry .
The biological activity of 2-amino-3,5-dimethylbenzoic acid has been studied primarily concerning its potential as an anti-inflammatory agent. It exhibits moderate antibacterial properties and may influence metabolic pathways related to amino acids. Additionally, its derivatives have been investigated for their roles in drug formulations due to their ability to interact with various biological targets .
Several synthesis methods for 2-amino-3,5-dimethylbenzoic acid exist:
2-Amino-3,5-dimethylbenzoic acid finds applications in several fields:
Studies on the interactions of 2-amino-3,5-dimethylbenzoic acid have focused on its binding affinities with various enzymes and receptors. Research indicates that it may inhibit certain enzymes involved in inflammatory responses, suggesting a potential therapeutic role. Additionally, interaction studies with metal ions have shown that this compound can form complexes that may enhance its biological efficacy .
Several compounds share structural similarities with 2-amino-3,5-dimethylbenzoic acid:
Compound Name | Structure | Unique Features |
---|---|---|
Anthranilic Acid | Lacks methyl groups; primarily used in dye synthesis. | |
4-Amino-3-methylbenzoic Acid | Substituted at the para position; used in pharmaceuticals. | |
2-Amino-4-methylbenzoic Acid | Substituted at the meta position; exhibits different biological activities. |
These compounds differ primarily in their substitution patterns on the benzene ring, which affects their biological activities and applications. The presence of two methyl groups at the 3 and 5 positions in 2-amino-3,5-dimethylbenzoic acid contributes to its unique properties compared to its analogs .
The history of 2-Amino-3,5-dimethylbenzoic acid is intrinsically linked to the discovery and development of its parent compound, anthranilic acid. Anthranilic acid was first isolated by Carl Julius Fritzsche in 1841 during his experiments on the degradation of indigo dye. Fritzsche named it "Anthranilsäure," from Greek anthrax meaning coal, and añil for indigo. This discovery represented a significant milestone in organic chemistry during the 19th century when dye chemistry was driving many chemical innovations.
While anthranilic acid has been studied extensively since its discovery, the development of its derivatives, including 2-Amino-3,5-dimethylbenzoic acid, evolved primarily during the 20th century as organic chemistry techniques advanced. The systematic exploration of substituted anthranilic acids gained momentum as researchers recognized their potential applications in pharmaceutical chemistry and materials science. The methyl-substituted variants, including 2-Amino-3,5-dimethylbenzoic acid (CAS: 14438-32-5), were developed to modify the electronic and steric properties of the core anthranilic acid structure, leading to compounds with altered reactivity profiles and biological activities.
Research into these compounds has accelerated in recent decades with the advancement of analytical techniques and growing interest in heterocyclic chemistry and pharmaceutical applications. Modern spectroscopic methods have enabled better characterization of these compounds, facilitating their incorporation into various research domains.
2-Amino-3,5-dimethylbenzoic acid belongs to the broader family of anthranilic acid derivatives, which have significant importance in both natural products chemistry and synthetic organic chemistry. Anthranilic acid is biosynthesized from chorismic acid by the action of anthranilate synthase and serves as a precursor to the amino acid tryptophan. This biosynthetic relationship highlights the fundamental biological importance of the anthranilic acid scaffold.
The structural relationship between 2-Amino-3,5-dimethylbenzoic acid and anthranilic acid is straightforward - the dimethylated derivative maintains the core o-aminobenzoic acid functionality that is central to many biological and chemical properties of anthranilic acid. However, the addition of two methyl groups at positions 3 and 5 significantly alters its physical properties, reactivity profile, and potential applications.
Anthranilic acid and its derivatives have been recognized for their "privileged profile as pharmacophores for the rational development of pharmaceuticals". The anthranilic acid scaffold has been incorporated into various medicinal compounds, including diuretics like furosemide, anticoagulants like betrixaban, antiallergic agents like tranilast, and analgesic and anti-inflammatory compounds known as fenamates. The dimethylated variant offers additional possibilities for structural modification and optimization of these pharmaceutical applications.
Current research on 2-Amino-3,5-dimethylbenzoic acid spans multiple areas of chemical sciences. One notable application is in the synthesis of metal complexes with potential biological activity. Research has reported the preparation of the ligand (E)-2-amino-5-((4,5-dimethylthiazol-2-yl)diazenyl)-3,4-dimethylbenzoic acid and its complexes with various metal ions including chromium (II), cobalt (II), nickel (II), copper (II), silver (I), and gold (III). These complexes demonstrated varying degrees of bioactivity as antibiotics in inhibiting bacterial growth, highlighting the compound's relevance in medicinal chemistry research.
Additionally, 2-Amino-3,5-dimethylbenzoic acid serves as an important building block in the synthesis of heterocyclic compounds, which are widely used in pharmaceutical development. The dual functionality of the amino and carboxylic acid groups allows for diverse chemical transformations, making it valuable in the preparation of complex molecular structures with potential biological activities.
The compound also contributes to expanding the chemical space of anthranilic acid derivatives, providing additional opportunities for structure-activity relationship studies. This expanded understanding is essential for the rational design of pharmaceuticals and other functional materials based on the anthranilic acid scaffold.
The structure-activity relationship of 2-Amino-3,5-dimethylbenzoic acid can be understood by examining how its structural features influence its chemical and potentially biological properties. The core anthranilic acid structure provides the ortho-amino benzoic acid functionality that is central to many applications, while the methyl groups at positions 3 and 5 introduce specific modifications with important consequences:
Electronic effects: The methyl groups are electron-donating substituents that increase the electron density in the aromatic ring, potentially affecting:
Steric effects: The presence of methyl groups creates steric hindrance around the ring, which may:
Lipophilicity: The addition of methyl groups increases the lipophilicity of the molecule compared to unsubstituted anthranilic acid (logP of 1.584), potentially enhancing:
These structure-activity considerations are essential for understanding the potential applications of 2-Amino-3,5-dimethylbenzoic acid in medicinal chemistry and materials science. Comparative studies with other substituted anthranilic acids can provide valuable insights into how structural modifications can be tailored to achieve desired properties or functions.
Traditional synthesis of 2-amino-3,5-dimethylbenzoic acid relies on multi-step functionalization of benzoic acid derivatives. A common approach involves Friedel-Crafts alkylation to introduce methyl groups at the 3- and 5-positions of anthranilic acid (2-aminobenzoic acid). For example, treatment of anthranilic acid with methyl chloride in the presence of aluminum chloride facilitates electrophilic substitution, yielding 3,5-dimethylanthranilic acid [2] [3]. Alternatively, Ullman-Goldberg coupling enables N-arylation of anthranilic acid with methyl halides, though this requires copper catalysts and elevated temperatures [2].
The Hofmann rearrangement of phthalamide derivatives offers another route. Oxidation of o-xylene to phthalic anhydride, followed by ammonolysis to form phthalamide and subsequent Hofmann degradation with sodium hypochlorite, generates anthranilic acid intermediates. Subsequent methylation steps introduce the 3,5-dimethyl groups [2] [3]. However, this method suffers from low regioselectivity, necessitating costly purification.
Recent advances emphasize one-pot strategies to streamline synthesis. A notable method adapts the three-step protocol for 2-amino-5-halogenated-N,3-dimethylbenzamides [1]. Starting with 2-amino-3-methylbenzoic acid, sequential reactions with bis(trichloromethyl) carbonate form a benzoxazine intermediate, which undergoes aminolysis with methylamine to yield 2-amino-N,3-dimethylbenzamide. Final electrophilic substitution using N-halosuccinimides (e.g., NCS, NBS) introduces halogens at the 5-position. While designed for halogenated analogs, this approach is adaptable to 2-amino-3,5-dimethylbenzoic acid by replacing halogenation with additional methylation steps [1].
Key advantages include:
Sustainable synthesis strategies focus on biocatalysis and solvent selection. Engineered Escherichia coli strains expressing N-methyltransferases (e.g., NMT from Ruta graveolens) enable enzymatic methylation of anthranilic acid derivatives under aqueous conditions, avoiding toxic methyl halides [4]. This method achieves up to 185.3 μM N-methylanthranilate, demonstrating scalability for microbial production [4].
Solvent systems have shifted from dichloromethane and DMF to cyclopentyl methyl ether (CPME) and ethanol, which exhibit lower environmental impact. For example, a recent protocol uses ethanol-water mixtures for Hofmann rearrangements, achieving 78% yield while reducing hazardous waste [2].
Catalyst design critically impacts reaction efficiency. Transition metal catalysts, such as palladium-supported mesoporous silica, enhance coupling reactions by providing high surface area and active sites for C–N bond formation. In Ullman-Goldberg reactions, copper(I) iodide with 1,10-phenanthroline ligands reduces reaction times from 24 hours to 6 hours while maintaining 85% yield [2].
Enzymatic catalysts offer superior selectivity. Anthranilate synthase variants engineered for broader substrate acceptance enable direct amination of 3,5-dimethylbenzoic acid, bypassing protective group strategies [4]. Immobilization of these enzymes on chitosan beads improves reusability, with negligible activity loss over five cycles [4].
Yield optimization revolves around reaction condition tuning and byproduct mitigation. For Friedel-Crafts alkylation, increasing methyl chloride stoichiometry from 2.0 to 3.0 equivalents raises yield from 62% to 89%, though excess reagent complicates purification [3]. Microwave-assisted heating (120°C, 30 minutes) in one-pot syntheses enhances yields by 15–20% compared to conventional heating [1].
Challenges persist in steric hindrance due to the 3,5-dimethyl groups, which slow electrophilic substitution. Computational modeling reveals that electron-donating methyl groups deactivate the aromatic ring, necessitating stronger electrophiles or prolonged reaction times [2]. Additionally, oxidative degradation of intermediates during storage remains problematic; lyophilization under inert atmospheres improves stability by 40% [3].
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